Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester (9CI) Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester (9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17253124
InChI: InChI=1S/C18H26N2O2/c1-11-10-18(6,7)20-15-12(2)14(9-8-13(11)15)19-16(21)22-17(3,4)5/h8-10,20H,1-7H3,(H,19,21)
SMILES:
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol

Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester (9CI)

CAS No.:

Cat. No.: VC17253124

Molecular Formula: C18H26N2O2

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester (9CI) -

Specification

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
IUPAC Name tert-butyl N-(2,2,4,8-tetramethyl-1H-quinolin-7-yl)carbamate
Standard InChI InChI=1S/C18H26N2O2/c1-11-10-18(6,7)20-15-12(2)14(9-8-13(11)15)19-16(21)22-17(3,4)5/h8-10,20H,1-7H3,(H,19,21)
Standard InChI Key PXBBHBHZVVHTSV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(NC2=C1C=CC(=C2C)NC(=O)OC(C)(C)C)(C)C

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Properties

The compound’s IUPAC name, tert-butyl N-(2,2,4,8-tetramethyl-1H-quinolin-7-yl)carbamate, reflects its tert-butoxycarbonyl (Boc)-protected amine group attached to a dihydroquinoline scaffold. Key structural features include:

  • A partially saturated quinoline ring (1,2-dihydro), reducing aromaticity compared to fully unsaturated analogs.

  • Four methyl substituents at positions 2, 2, 4, and 8, enhancing steric hindrance and influencing solubility.

  • A Boc group, commonly used in peptide synthesis to protect amines during multistep reactions .

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₆N₂O₂
Molecular Weight302.41 g/mol
CAS Registry Number179898-28-3
Density1.028 g/cm³ (predicted)
Boiling Point452.1±45.0°C (estimated)
LogP (Lipophilicity)4.87 (indicating high hydrophobicity)

The Boc group’s electron-withdrawing nature moderates the amine’s nucleophilicity, making the compound stable under basic conditions but susceptible to acidic hydrolysis .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

  • Quinoline Core Formation: Friedländer condensation between 2,2,4,8-tetramethyl-7-aminoquinoline and a ketone precursor under acidic conditions.

  • Carbamate Installation: Reaction of the amine intermediate with tert-butyl chloroformate in dichloromethane, using triethylamine as a base to scavenge HCl .

Critical Reaction Parameters:

  • Temperature: Maintained at 0–5°C during carbamate formation to minimize side reactions.

  • Solvent Choice: Anhydrous dichloromethane ensures high yields by preventing hydrolysis of the chloroformate reagent.

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Cost of tert-Butyl Chloroformate: Bulk pricing strategies or alternative protecting groups (e.g., Fmoc) may be explored.

  • Waste Management: Recycling triethylamine hydrochloride and optimizing solvent recovery systems.

Chemical Reactivity and Stability

Functional Group Transformations

The compound participates in three primary reaction types:

  • Deprotection: Acidic cleavage of the Boc group (e.g., using trifluoroacetic acid) yields the free amine, pivotal for further derivatization .

  • Oxidation: Treatment with KMnO₄ oxidizes the dihydroquinoline to a fully aromatic quinoline, altering electronic properties.

  • Nucleophilic Substitution: The ester moiety reacts with amines or alcohols under catalytic conditions, enabling diversification of the carbamate group.

Stability Profile

  • Thermal Stability: Decomposes above 200°C, releasing isobutylene and CO₂.

  • Photolytic Sensitivity: The quinoline ring undergoes photodegradation, necessitating storage in amber glass.

Comparative Analysis with Related Carbamate Derivatives

Table 2: Structural and Functional Comparisons

CompoundKey Structural DifferenceBiological Activity
RivastigminePhenethyl carbamateAChE/BuChE inhibition (FDA-approved for Alzheimer’s)
DonepezilPiperidine-linked indanoneSelective AChE inhibition
Target Compound (9CI)Tetramethyl-dihydroquinolineHypothesized dual ChE inhibition & antioxidant activity

The tert-butyl group in 9CI enhances blood-brain barrier permeability compared to smaller esters (e.g., methyl), potentially improving CNS bioavailability .

Industrial and Research Applications

Pharmaceutical Intermediate

The Boc-protected amine serves as a versatile intermediate in synthesizing:

  • Peptidomimetics: Incorporating quinoline motifs into peptide backbones for enhanced stability.

  • Small-Molecule Libraries: Diversification via high-throughput substitution reactions.

Material Science

Functionalization of polymers with quinoline-carbamate units improves UV resistance in coatings, leveraging the ring’s absorbance at 300–400 nm.

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